molecular formula C13H20BrN3O B12269059 4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12269059
M. Wt: 314.22 g/mol
InChI Key: XBLCXFANFFMRDU-UHFFFAOYSA-N
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Description

4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the bromine atom and the azetidine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Purification processes such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The bromine atom and the azetidine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-(oxan-3-yl)-2-methylimidazole: This compound shares a similar bromine substitution but differs in the ring structure and substituents.

    1-(oxan-4-yl)-3-methylpyrazole: Similar pyrazole ring but lacks the bromine atom and azetidine moiety.

Uniqueness

4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to the combination of its bromine substitution and the presence of the azetidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

4-bromo-1-[[1-(oxan-4-ylmethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C13H20BrN3O/c14-13-5-15-17(10-13)9-12-7-16(8-12)6-11-1-3-18-4-2-11/h5,10-12H,1-4,6-9H2

InChI Key

XBLCXFANFFMRDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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